

(2-Ethynylphenyl)methanamine structural characterization

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Compound of Interest

Compound Name: (2-Ethynylphenyl)methanamine

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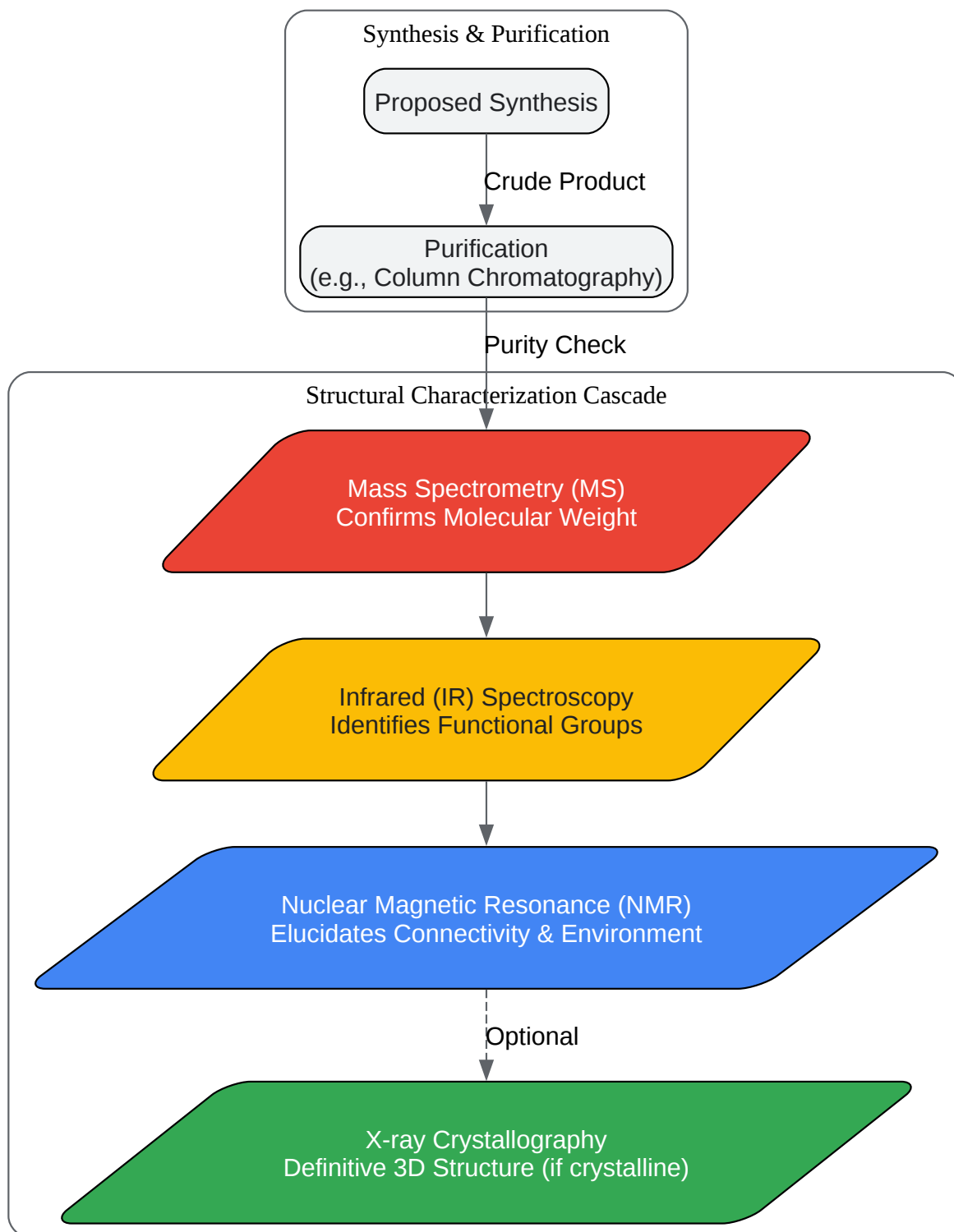
An In-Depth Technical Guide to the Structural Characterization of **(2-Ethynylphenyl)methanamine**

Foreword: Unveiling the Molecular Architecture

Welcome to a detailed exploration of **(2-Ethynylphenyl)methanamine**. This document is crafted not as a rigid protocol, but as a dynamic guide for fellow researchers, scientists, and drug development professionals. Our objective is to dissect the process of structural characterization for this specific molecule, moving beyond mere data points to understand the logic and causality behind our analytical choices. **(2-Ethynylphenyl)methanamine**, a bifunctional molecule featuring a primary amine and a terminal alkyne on an aromatic scaffold, presents an interesting case study. Its structure is reminiscent of phenethylamines, a privileged motif in medicinal chemistry, while the ethynyl group offers a versatile handle for further chemical modification, such as "click" chemistry.^{[1][2]} This guide will provide the foundational knowledge, expected spectroscopic signatures, and robust protocols necessary to confidently synthesize and characterize this compound, ensuring the integrity and reproducibility of your research.

The Strategic Approach to Characterization

Before delving into specific techniques, it is crucial to establish a logical workflow. The characterization of a novel or synthesized compound is a sequential process where each step provides a piece of the structural puzzle. Our approach is designed to be efficient and self-validating, starting with confirmation of mass and elemental composition, moving to functional group identification, and culminating in the precise mapping of the atomic framework.

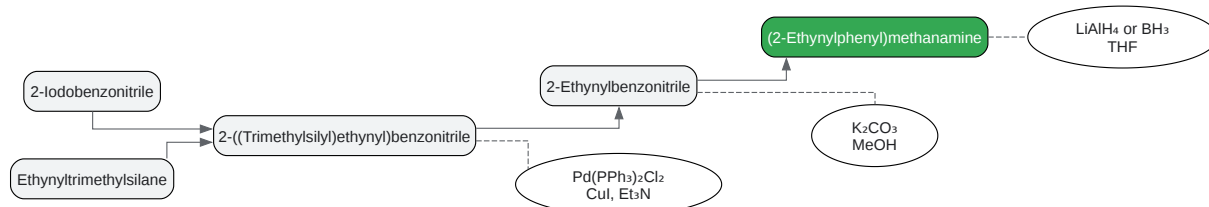


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Caption: A logical workflow for the synthesis and structural characterization of a target molecule.

Synthesis Pathway: A Plausible Route

While various synthetic routes can be envisioned, a common and effective method involves the reduction of the corresponding nitrile, 2-ethynylbenzonitrile. This precursor is accessible through established palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.



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Caption: A proposed synthetic pathway for **(2-Ethynylphenyl)methanamine** via nitrile reduction.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: Mass spectrometry is our first analytical checkpoint post-synthesis. Its primary role is to confirm that the reaction has produced a compound of the correct molecular weight. For **(2-Ethynylphenyl)methanamine** (C₉H₉N), the expected monoisotopic mass is approximately 131.07 Da. We employ high-resolution mass spectrometry (HRMS) techniques like ESI-TOF to obtain a highly accurate mass, which validates the elemental formula.

The fragmentation pattern in MS provides additional structural clues. Amines characteristically undergo α -cleavage.^{[3][4]} For **(2-Ethynylphenyl)methanamine**, the most significant α -

cleavage would involve the loss of a hydrogen radical from the benzylic carbon, but the most favorable fragmentation is often the cleavage of the C-C bond between the benzene ring and the aminomethyl group, leading to characteristic fragments.

Expected Fragmentation Pattern:

- Molecular Ion ($[M]^+$): $m/z \approx 131$. In accordance with the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4][5][6]
- Base Peak: The benzylic cation ($m/z \approx 115$) formed by the loss of the amino group is unlikely to be the base peak. Instead, cleavage of the bond between the aromatic ring and the CH_2 group can lead to a tropylium-like ion or other rearrangements. The most probable base peak arises from the α -cleavage adjacent to the nitrogen, leading to the loss of an H atom ($[M-1]^+$, $m/z=130$) or cleavage yielding a resonance-stabilized iminium cation. For aromatic amines, the molecular ion peak is often intense.[6]

Data Summary Table:

Ion	Formula	Calculated m/z	Expected Abundance	Fragmentation Pathway
$[M]^+$	$C_9H_9N^+$	131.0735	High	Molecular Ion
$[M-H]^+$	$C_9H_8N^+$	130.0657	Moderate to High	Loss of H radical from CH_2
$[M-NH_2]^+$	$C_9H_7^+$	115.0548	Moderate	Loss of amino radical

Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- **Ionization Mode:** Operate in positive ion mode, as the amine group is readily protonated.
- **Data Acquisition:** Acquire the mass spectrum over a range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.
- **Analysis:** Identify the $[\text{M}+\text{H}]^+$ peak and compare the exact mass to the theoretical value for $\text{C}_9\text{H}_{10}\text{N}^+$ (132.0813). Analyze the fragmentation pattern to corroborate the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that confirms the presence of key functional groups. For our target molecule, we are looking for the characteristic vibrational signatures of the primary amine (N-H), the terminal alkyne ($\text{C}\equiv\text{C}$ and $\equiv\text{C}-\text{H}$), and the aromatic ring ($\text{C}=\text{C}$ and $\text{C}-\text{H}$). The absence of signals from starting materials (e.g., a nitrile $\text{C}\equiv\text{N}$ stretch around 2250 cm^{-1} if synthesizing from 2-ethynylbenzotrile) is a critical indicator of reaction completion and sample purity.

Expected IR Absorptions:

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Intensity	Rationale
Amine (N-H)	Asymmetric & Symmetric Stretch	3300 - 3500	Medium, Sharp	Characteristic of a primary amine; two distinct peaks are expected.[7][8][9]
Amine (N-H)	Bending (Scissoring)	1580 - 1650	Medium to Strong	Confirms the primary amine structure.[7][9]
Terminal Alkyne (≡C-H)	Stretch	~3300	Strong, Sharp	A very distinct peak, confirming the terminal nature of the alkyne.
Alkyne (C≡C)	Stretch	2100 - 2140	Weak to Medium	The position indicates a terminal alkyne.
Aromatic (C-H)	Stretch	> 3000	Medium	Characteristic of sp ² C-H bonds on the benzene ring.
Aromatic (C=C)	Ring Stretch	1450 - 1600	Medium	Multiple bands are expected, confirming the aromatic core.
Aromatic (C-H)	Out-of-Plane Bending	730 - 770	Strong	Indicative of ortho-disubstitution on the benzene ring.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.^[10]
- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.
- Sample Application: Place a small drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal. Ensure good contact by applying gentle pressure with the built-in clamp.
- Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.^[10]
- Processing: The final spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Expertise & Experience: NMR is the most powerful technique for elucidating the detailed connectivity of a molecule. Both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the number of different types of protons, their chemical environment, their integration (ratio), and their neighboring protons (multiplicity). ¹³C NMR reveals the number of unique carbon environments. For **(2-Ethynylphenyl)methanamine**, the ortho-substitution pattern will create a distinct and complex splitting pattern in the aromatic region of the ¹H NMR spectrum.

Expected ¹H NMR Data (in CDCl₃, ~400 MHz):

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Ar-H (4 protons)	7.2 - 7.6	Multiplet (m)	4H	The ortho-substitution leads to a complex, overlapping pattern for the four aromatic protons.
-CH ₂ -NH ₂	~3.9	Singlet (s)	2H	Benzylic protons adjacent to an amine. The singlet nature arises from rapid exchange or minimal coupling to NH ₂ protons.
\equiv C-H	~3.3	Singlet (s)	1H	The acetylenic proton, typically a sharp singlet.
-NH ₂	1.5 - 2.5	Broad Singlet (br s)	2H	The chemical shift is variable and concentration-dependent. The signal disappears upon D ₂ O exchange, confirming its identity.[8]

Expected ¹³C NMR Data (in CDCl₃, ~100 MHz):

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Rationale
Ar-C-CH ₂	~142	Quaternary carbon attached to the aminomethyl group.
Ar-C-C \equiv CH	~122	Quaternary carbon attached to the ethynyl group.
Ar-CH	127 - 133	Four distinct signals are expected for the aromatic methine carbons.
-CH ₂ -NH ₂	~45	Benzylic carbon attached to nitrogen, deshielded compared to a simple alkane.[5]
-C \equiv CH	~83	Acetylenic carbon attached to the ring.
-C \equiv CH	~78	Terminal acetylenic carbon.

Protocol: ¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).[11]
- Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution of the aromatic region).
- ¹H NMR Acquisition:
 - Acquire 16-32 scans with a standard pulse sequence.
 - Set a relaxation delay of 1-2 seconds.
 - Process the data with appropriate phasing, baseline correction, and integration.

- D₂O Exchange (Confirmation): Add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of the broad singlet at 1.5-2.5 ppm confirms the NH₂ protons.[8]
- ¹³C NMR Acquisition:
 - Acquire data using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

X-ray Crystallography: Unambiguous 3D Structure

Trustworthiness: While the combination of MS, IR, and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry (if applicable).[12] [13] The primary challenge is often obtaining a single crystal of sufficient quality.

Protocol: Single-Crystal X-ray Diffraction

- Crystallization: The process of growing a suitable crystal is often trial-and-error.[14]
 - Method: Slow evaporation is a common starting point. Dissolve the purified compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Place this solution in a vial loosely covered with parafilm (pierced with a needle) and leave it undisturbed in a vibration-free environment.
 - Alternative: Vapor diffusion (hanging or sitting drop) can also be effective.[13]
- Crystal Selection & Mounting: Carefully select a well-formed, clear, and defect-free crystal under a microscope and mount it on a goniometer head.
- Data Collection:
 - Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu K α) and a modern detector (e.g., CCD or CMOS).

- Procedure: Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion. Collect a series of diffraction images as the crystal is rotated in the X-ray beam. [\[12\]](#)
- Structure Solution and Refinement:
 - Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.
 - Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
 - Refinement: The atomic positions and thermal parameters are refined against the experimental data to produce the final, highly accurate molecular structure.[\[12\]](#)

The resulting crystallographic information file (CIF) provides a complete three-dimensional model of **(2-Ethynylphenyl)methanamine** in the solid state.

Conclusion

The structural characterization of **(2-Ethynylphenyl)methanamine** is a systematic process that relies on the synergistic application of modern analytical techniques. By following the logical workflow outlined—from mass confirmation with MS, through functional group identification with IR, to detailed connectivity mapping with NMR, and finally, absolute structure determination with X-ray crystallography—researchers can establish the identity and purity of this valuable chemical building block with the highest degree of scientific rigor. This guide provides the necessary framework of expected data and validated protocols to empower scientists in their synthetic and drug discovery endeavors.

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